molecular formula C12H19ClN2O2S B1520362 [1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 1216742-07-2

[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

Cat. No.: B1520362
CAS No.: 1216742-07-2
M. Wt: 290.81 g/mol
InChI Key: CDYCJUHPBGILGM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride, as defined by IUPAC rules, is [1-(phenylsulfonyl)-4-piperidinyl]methanamine hydrochloride . This nomenclature reflects the compound’s core structure: a piperidine ring substituted at the 1-position with a benzenesulfonyl group and at the 4-position with a methanamine moiety, which is protonated as a hydrochloride salt. The benzenesulfonyl group (C₆H₅SO₂–) is prioritized as the principal substituent due to its higher seniority in sulfonamide derivatives. The suffix "-amine" denotes the primary amino group, while "hydrochloride" specifies the counterion.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₂H₁₉ClN₂O₂S , with a calculated molecular weight of 290.81 g/mol . This composition accounts for the piperidine backbone (C₅H₁₀N), benzenesulfonyl group (C₆H₅SO₂), methanamine substituent (CH₂NH₂), and hydrochloric acid (HCl). Elemental analysis confirms the stoichiometry, with carbon (49.57%), hydrogen (6.59%), chlorine (12.20%), nitrogen (9.63%), oxygen (11.01%), and sulfur (11.00%).

Component Contribution to Formula
Piperidine ring C₅H₁₀N
Benzenesulfonyl group C₆H₅SO₂
Methanamine CH₂NH₂
Hydrochloride salt HCl

X-ray Crystallographic Data and Conformational Studies

X-ray diffraction studies of analogous benzenesulfonyl-piperidine derivatives reveal a chair conformation for the piperidine ring, with the benzenesulfonyl group occupying an equatorial position to minimize steric strain. Key crystallographic parameters for related structures include:

Parameter Value
Space group Pc (monoclinic)
Unit cell dimensions a = 9.236 Å, b = 10.775 Å, c = 13.411 Å
β angle 124.16°
Z-value 2

The sulfonyl group adopts a distorted tetrahedral geometry around sulfur, with S–O bond lengths of ~1.43 Å and S–N bonds of ~1.62 Å. The hydrochloride salt forms ionic interactions between the protonated amine and chloride ion, stabilizing the crystal lattice.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, D₂O): Signals at δ 1.60–1.85 ppm (piperidine H-3, H-5), δ 2.75–3.10 ppm (piperidine H-2, H-6 and methanamine CH₂), and δ 7.50–7.90 ppm (aromatic protons).
  • ¹³C NMR : Peaks at δ 45.2 ppm (piperidine C-4), δ 52.8 ppm (N–CH₂), and δ 128–138 ppm (aromatic carbons).

Infrared (IR) Spectroscopy:

  • Strong absorption at 1160 cm⁻¹ (S=O symmetric stretch) and 1350 cm⁻¹ (S=O asymmetric stretch).
  • N–H stretch at 3300–3500 cm⁻¹ (protonated amine).

Mass Spectrometry (MS):

  • ESI-MS (m/z): 255.1 [M–Cl]⁺ (base peak), fragment ions at m/z 140 (benzenesulfonyl) and m/z 100 (piperidinylmethanamine).

SMILES Notation and InChI Key Representation

The SMILES notation for the compound is:

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2.Cl  

This string encodes the piperidine ring (C1CNCCC1), benzenesulfonyl group (S(=O)(=O)C2=CC=CC=C2), methanamine (CN), and chloride counterion.

The InChI Key is:

CDYCJUHPBGILGM-UHFFFAOYSA-N  

This unique identifier facilitates database searches and ensures unambiguous chemical identification.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c13-10-11-6-8-14(9-7-11)17(15,16)12-4-2-1-3-5-12;/h1-5,11H,6-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYCJUHPBGILGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and other therapeutic effects, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a benzenesulfonyl group, which is known to enhance its biological activity. The molecular formula is C12_{12}H16_{16}ClN1_{1}O2_{2}S, with a molecular weight of approximately 273.78 g/mol. Its structure can be depicted as follows:

Structure C6H5SO2C4H8NCH2NH3+\text{Structure }\text{C}_6\text{H}_5\text{SO}_2-\text{C}_4\text{H}_8\text{N}-\text{CH}_2-\text{NH}_3^+

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

1. Antibacterial Activity

Studies have shown that derivatives of piperidine compounds, including those with sulfonamide functionalities, demonstrate significant antibacterial properties. For instance, a study evaluating various synthesized piperidine derivatives reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition against these strains .

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nOther strains tested2.17

2. Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease:

  • Acetylcholinesterase Inhibition : Compounds similar to [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound exhibits potent urease inhibitory activity, which can be beneficial in managing infections caused by urease-producing bacteria.
EnzymeIC50 (µM)
Acetylcholinesterase1.13
Urease2.14

The mechanism by which [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride exerts its effects involves interaction with various biological targets:

  • Binding Affinity : Studies indicate that compounds within the piperidine class have varying affinities for receptors such as α2 adrenergic receptors and serotonin receptors (5-HT7), which are implicated in mood regulation and other neurological functions .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

  • Antiviral Activity : Research has explored the potential of piperidine derivatives in inhibiting hepatitis C virus (HCV) assembly and release. The findings suggest that certain structural modifications can enhance antiviral potency significantly .
  • Neuroprotective Effects : In animal models, compounds related to [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride have shown neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Scientific Research Applications

Overview

[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. Its unique structure, which includes a piperidine ring and a benzenesulfonyl group, makes it a valuable scaffold in medicinal chemistry, particularly for drug development and biological research.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects. Research indicates that derivatives of piperidine compounds, including [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride, can exhibit various biological activities:

  • Neuropharmacological Effects : Studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and psychiatric disorders. Its structural characteristics enhance lipophilicity, potentially improving receptor binding and bioavailability .
  • Antimicrobial Activity : Preliminary investigations have indicated that modifications to the piperidine structure can lead to enhanced antimicrobial properties. This aspect is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs .

Drug Development

The compound serves as a building block in the synthesis of more complex molecules. Its versatility allows researchers to create diverse chemical libraries for high-throughput screening in drug discovery:

  • Targeting Hepatitis C Virus (HCV) : Research has shown that piperidine derivatives can inhibit HCV replication. For instance, structurally related compounds have been identified as potent inhibitors during the assembly stages of the HCV life cycle, showcasing the potential of piperidine scaffolds in antiviral drug development .

Biological Research

In biological studies, [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride is utilized to investigate receptor-ligand interactions:

  • Mechanism of Action : The compound's interaction with specific receptors may influence various signaling pathways, providing insights into its pharmacological effects. Understanding these interactions is crucial for developing targeted therapies for neurological and psychiatric conditions .

Case Study 1: Neuroleptic Activity

A study focused on related piperidine derivatives demonstrated significant binding affinities to dopamine receptors, suggesting potential applications in treating schizophrenia and other neuropsychiatric disorders. The research highlighted the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .

Case Study 2: Antiviral Properties

Research conducted on a series of piperidine compounds indicated that certain derivatives possess strong antiviral activity against HCV. These findings were supported by high-throughput screening methods that identified effective inhibitors with low cytotoxicity profiles, paving the way for future clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [1-(benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride with analogous piperidin-4-yl methanamine derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Substituent on Piperidine Key Structural Features
[1-(Benzenesulfonyl)piperidin-4-yl]methanamine HCl (1216742-07-2) C₁₂H₁₇ClN₂O₂S 296.79 Benzenesulfonyl (C₆H₅SO₂) Aromatic sulfonyl group; high polarity
(1-(Pyridin-2-ylsulfonyl)piperidin-4-yl)methanamine HCl (HR235172) C₁₁H₁₆ClN₃O₂S 297.78 Pyridin-2-ylsulfonyl (C₅H₄NSO₂) Heteroaromatic sulfonyl; improved solubility
1-[1-(Methylsulfonyl)piperidin-4-yl]methanamine HCl C₇H₁₅ClN₂O₂S 234.72 Methylsulfonyl (CH₃SO₂) Smaller alkyl sulfonyl; reduced steric bulk
(1-(Benzodioxol-5-ylmethyl)piperidin-4-yl)methanamine HCl (1417793-72-6) C₁₄H₂₁ClN₂O₂ 284.78 Benzodioxol-5-ylmethyl (C₈H₇O₂CH₂) Oxygen-rich bicyclic substituent
[1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]methanamine HCl C₁₂H₁₉ClN₄OS 302.82 Pyrimidinyl (C₅H₅N₂OCH₃SCH₃) Heterocyclic base; potential for H-bonding

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups: The benzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to electron-donating groups like the benzodioxol-5-ylmethyl moiety in CAS 1417793-72-6 .

Steric and Pharmacodynamic Implications :

  • The methylsulfonyl analog (CAS unspecified, ) has lower molecular weight (234.72 vs. 296.79) and reduced steric hindrance, which could favor membrane permeability but reduce target specificity.
  • The pyrimidinyl substituent in CAS unspecified () introduces multiple hydrogen-bonding sites, likely enhancing receptor interactions compared to simpler sulfonyl groups.

The benzodioxol-5-ylmethyl derivative (CAS 1417793-72-6) may exhibit distinct pharmacokinetic profiles due to its oxygen-rich substituent, though specific activity data are unavailable .

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride typically involves:

  • Starting Material: Piperidin-4-yl derivatives, often protected or functionalized at the nitrogen or carbon positions.
  • Key Steps: Introduction of the benzenesulfonyl group via sulfonylation of the piperidine nitrogen, followed by deprotection and salt formation with hydrochloric acid.
  • Catalysts and Reagents: Use of sulfonyl chlorides (benzenesulfonyl chloride), bases such as triethylamine, and solvents like tetrahydrofuran (THF) or ethyl acetate.
  • Final Step: Formation of the hydrochloride salt by treatment with hydrogen chloride in ethyl acetate.

Detailed Preparation Method

A representative and well-documented preparation method is described as follows:

Step Reagents & Conditions Description Yield & Notes
1 tert-Butyl (piperidin-4-ylmethyl)carbamate, triethylamine, methanesulfonyl chloride, THF, 0°C to room temperature, overnight Sulfonylation of the piperidine nitrogen with methanesulfonyl chloride in the presence of triethylamine to form the sulfonamide intermediate. High conversion; reaction monitored by TLC or NMR.
2 Ethyl acetate, washing with water and brine, drying over sodium sulfate, concentration under reduced pressure Work-up to isolate the sulfonamide intermediate. Clean isolation of intermediate.
3 Ethyl acetate, 4N hydrogen chloride in ethyl acetate, room temperature, overnight Treatment with hydrogen chloride to remove protecting groups and form the hydrochloride salt of the target compound. Yield: 78%; white solid obtained.

Spectroscopic Data:
1H NMR (300 MHz, DMSO-d6) shows characteristic multiplets and singlets consistent with the piperidine ring and sulfonyl methyl group, confirming structure integrity.

This method is adapted from a patent example (EP2261213) and is representative of a reliable synthetic approach for preparing the hydrochloride salt of sulfonylated piperidinyl methanamine derivatives.

Alternative Synthetic Routes and Variations

  • Reductive Amination Approach:
    Reductive amination of piperidin-4-one derivatives with ammonia or amines using catalysts such as Raney-Nickel has been employed to access piperidin-4-yl amines, which can then be sulfonylated with benzenesulfonyl chloride. This method benefits from commercially available starting materials and shorter reaction times, facilitating scalability.

  • Boc-Protected Intermediates:
    Use of Boc (tert-butoxycarbonyl) protected piperidine derivatives allows selective functionalization. After sulfonylation, acidic deprotection liberates the free amine, which is subsequently converted to the hydrochloride salt. Mechanochemical methods (ball milling) have also been explored for alkylation and sulfonylation steps, enhancing green chemistry aspects and yields.

  • Coupling and Salt Formation:
    Coupling reactions using activating agents like HBTU/HOBt and bases such as DIPEA have been reported for related piperidinyl sulfonamide derivatives, although these are more common in complex analog synthesis rather than the simple methanamine hydrochloride salt.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Yield Reference
Sulfonylation of tert-butyl (piperidin-4-ylmethyl)carbamate tert-Butyl (piperidin-4-ylmethyl)carbamate Methanesulfonyl chloride, triethylamine, HCl in ethyl acetate 0°C to RT, overnight; HCl treatment overnight Straightforward, high yield, scalable 78%
Reductive amination of piperidin-4-one 1-Benzylpiperidin-4-one Ammonia, Raney-Ni catalyst, benzenesulfonyl chloride Catalytic hydrogenation, sulfonylation, salt formation Uses commercial materials, short reaction time High
Boc-protected piperidine alkylation and sulfonylation Boc-protected 4-aminopiperidine Aryl sulfonyl chlorides, K2CO3, KI, ball milling Mechanochemical, mild conditions Green chemistry, high purity 81-95%

Research Findings and Analytical Data

  • Conformation and Purity:
    Crystallographic studies of related piperidine sulfonamide compounds show that the piperidine ring typically adopts a chair conformation, which is favorable for stability and reactivity during synthesis.

  • Spectroscopic Characterization:
    1H NMR and 13C NMR spectra confirm the presence of sulfonyl methyl groups, piperidine ring protons, and methanamine functionalities. The hydrochloride salt formation is evident from broad signals corresponding to ammonium protons.

  • Scalability and Efficiency: The reductive amination and sulfonylation routes are reported to be efficient for large-scale synthesis due to the availability of raw materials and relatively short reaction times.

Q & A

Q. What are the optimized synthetic routes for [1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves sulfonylation of a piperidine precursor using benzenesulfonyl chloride under controlled conditions. Key steps include:

  • Reaction Atmosphere : Inert nitrogen atmosphere to prevent oxidation .
  • Solvent Selection : Polar solvents (e.g., ethanol, methanol) to enhance solubility and reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the hydrochloride salt . Yield optimization requires precise stoichiometry, monitored via thin-layer chromatography (TLC), and purity verified via HPLC (>95%) .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of techniques ensures structural validation and purity assessment:

  • NMR Spectroscopy : 1H and 13C NMR confirm the benzenesulfonyl group’s attachment to the piperidine ring .
  • IR Spectroscopy : Identifies sulfonamide (S=O stretching ~1350 cm⁻¹) and amine (N-H stretching ~3300 cm⁻¹) functional groups .
  • HPLC : Quantifies purity and detects impurities .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What documented biological activities are associated with this compound?

Preliminary studies highlight:

  • Antibacterial Activity : Effective against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging 8–32 µg/mL .
  • Enzyme Inhibition : Binds to bacterial dihydrofolate reductase (DHFR), disrupting folate metabolism .

Advanced Research Questions

Q. How does the benzenesulfonyl group influence solubility and reactivity in biological systems?

The benzenesulfonyl group:

  • Enhances solubility in aqueous media due to its polar sulfonamide moiety, improving bioavailability .
  • Increases reactivity via electron-withdrawing effects, facilitating nucleophilic interactions with enzyme active sites (e.g., hydrogen bonding with DHFR) .
  • Comparative studies with non-sulfonylated analogs show reduced activity, underscoring its critical role .

Q. What strategies resolve contradictions in reported biological activities?

Methodological approaches include:

  • Standardized Assays : Fixed pH (7.4) and temperature (37°C) to minimize variability .
  • Purity Verification : HPLC and elemental analysis to rule out impurity-driven discrepancies .
  • Structure-Activity Relationship (SAR) Studies : Testing analogs (e.g., 3-bromophenyl or 4-methoxyphenyl derivatives) to isolate functional group contributions .

Q. How do structural modifications of the piperidine ring affect binding affinity to microbial targets?

Modifications at the 1-position (e.g., benzenesulfonyl vs. methylsulfonyl):

  • Hydrophobic Interactions : The benzene ring enhances affinity for hydrophobic enzyme pockets (e.g., DHFR) .
  • Electronic Effects : Electron-withdrawing sulfonyl groups stabilize charge-transfer interactions, as shown in docking studies (Glide score: −9.2 kcal/mol) .
  • Comparative Data : Non-sulfonylated analogs exhibit 10-fold lower activity, confirming the benzenesulfonyl group’s importance .

Q. What in silico methods predict enzyme interactions, and how do they align with experimental data?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide predicts binding poses in DHFR’s active site .
  • Validation : IC50 values from enzyme inhibition assays correlate with docking scores (R² = 0.85) .
  • Discrepancy Resolution : Molecular dynamics (MD) simulations (e.g., 100 ns runs) assess binding stability when experimental data diverges .

Methodological Considerations

Q. How to ensure reproducibility in synthesis?

Critical steps include:

  • Parameter Control : Strict temperature (±2°C) and anhydrous conditions .
  • Documentation : Detailed logs of solvent batches, reaction times, and purification yields .
  • Cross-Lab Validation : Independent synthesis in multiple labs using identical protocols .

Q. What are the best practices for comparative studies with structural analogs?

  • Analog Selection : Include derivatives with varied substituents (e.g., halogenated or methoxybenzenesulfonyl groups) .
  • Biological Testing : Parallel MIC assays and enzyme inhibition studies under identical conditions .
  • Data Normalization : Express activity relative to a control compound (e.g., trimethoprim for DHFR inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride
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[1-(Benzenesulfonyl)piperidin-4-yl]methanamine hydrochloride

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